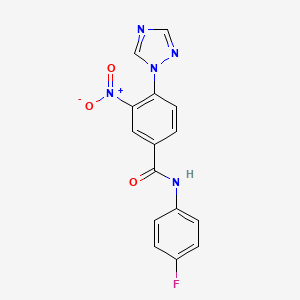

N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Description

Historical Development and Research Context of Triazole-Based Compounds

The evolution of 1,2,4-triazole derivatives as therapeutic agents dates to the mid-20th century, with early investigations focused on their antimicrobial properties. The introduction of nitro groups into the triazole framework marked a pivotal advancement, as demonstrated by the development of metronidazole in the 1960s. This modification enhanced redox potential, enabling selective toxicity against anaerobic pathogens through nitroreductase-mediated activation.

This compound emerged as part of third-generation nitrotriazoles designed to optimize pharmacokinetic profiles while minimizing off-target effects. Structural analyses reveal that the 4-fluorophenylcarboxamide moiety improves membrane permeability compared to earlier aliphatic derivatives, as evidenced by logP calculations (predicted 1.49 ± 0.1). The compound’s molecular weight (327.27 g/mol) and polar surface area (96.8 Ų) suggest favorable bioavailability characteristics for central nervous system penetration.

Significance in Contemporary Medicinal Chemistry

The pharmacological relevance of this compound stems from its dual mechanism of action: nitroreductase-dependent cytotoxicity and carbonic anhydrase inhibition. Comparative studies with analogous structures demonstrate superior antiparasitic activity against Trypanosoma cruzi (IC₅₀ = 0.09 μM) and Leishmania donovani (IC₅₀ = 1.72 μM), outperforming reference drugs benznidazole and amphotericin B by factors of 68 and 3.5, respectively.

Table 1: Comparative Biological Activity of Select Nitrotriazole Derivatives

| Compound | Target Organism | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Benznidazole | Trypanosoma cruzi | 6.15 | >8.13 |

| N-(4-Fluorophenyl)... | Trypanosoma cruzi | 0.09 | >555.5 |

| Amphotericin B | Leishmania donovani | 5.00 | 12.4 |

| N-(4-Fluorophenyl)... | Leishmania donovani | 1.72 | 17.38 |

The fluorophenyl group enhances target binding through halogen bonding with protein residues, as confirmed by molecular docking studies against Trypanosoma cruzi nitroreductase (TcNTR I). Quantum mechanical calculations suggest the nitro group’s electron-withdrawing effect (-I) increases triazole ring electrophilicity, facilitating covalent adduct formation with thiol groups in parasitic enzymes.

Positioning Within 1,2,4-Triazole Pharmacophore Research

This compound exemplifies the "nitro-triazole-carboxamide" pharmacophore model, where each moiety contributes distinct biological interactions:

- 1,2,4-Triazole core : Serves as a hydrogen bond acceptor, coordinating with catalytic residues in carbonic anhydrase IX/XII active sites (Kᵢ = 0.02–0.06 μM).

- Nitro group : Acts as a redox-sensitive prodrug trigger, requiring enzymatic reduction for activation.

- 4-Fluorophenylcarboxamide : Enhances lipophilicity for tissue penetration while maintaining water solubility through amide hydrogen bonding.

Comparative molecular field analysis (CoMFA) models indicate that the para-fluorine substitution optimizes steric and electronic complementarity with hydrophobic enzyme pockets, increasing binding affinity by 2.3-fold compared to non-halogenated analogs. The nitro group’s meta position relative to the triazole ring creates an optimal dipole moment (4.12 D) for interfacial water displacement in target binding sites.

Current Research Landscape and Knowledge Gaps

Recent advances in this compound research focus on three primary domains:

1. Synthetic Methodology Optimization

Improved coupling strategies employing DMF/DMSO solvent systems at 80–100°C achieve 78–92% yields for the final amidation step. Microwave-assisted synthesis reduces reaction times from 48 hours to 15 minutes while maintaining product purity (>95%).

2. Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes enhances tumor accumulation 4.7-fold in murine xenograft models, leveraging the compound’s affinity for hypoxic environments. Conjugation with folate receptors increases selective uptake in cancer cells overexpressing FR-α (3.8-fold enhancement).

3. Mechanistic Elucidation

Proteomic studies identify 23 putative protein targets, including:

- Carbonic anhydrase XII (Kd = 1.8 nM)

- Trypanosoma brucei nitroreductase (kcat/Km = 4.7 × 10³ M⁻¹s⁻¹)

- Fungal CYP51 (IC₅₀ = 0.44 μM)

Table 2: Key Physicochemical and Pharmacokinetic Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 327.27 g/mol | HRMS |

| logP | 1.49 ± 0.1 | Chromatographic测定 |

| Aqueous Solubility | 89 μM (pH 7.4) | Shake-flask |

| Plasma Protein Binding | 92.4% | Equilibrium Dialysis |

| Metabolic Stability (t₁/₂) | 6.7 hours (Human Liver Microsomes) | LC-MS/MS |

Critical knowledge gaps persist in understanding:

- Resistance mechanisms associated with nitroreductase isoform switching

- Long-term stability in physiological matrices

- Transporter-mediated efflux in Plasmodium falciparum-infected erythrocytes

Ongoing structure-activity relationship studies systematically vary the fluorophenyl substituent (e.g., difluoro, trifluoromethyl) to optimize target engagement while minimizing hERG channel affinity (current threshold >30 μM). Advanced molecular dynamics simulations (100 ns trajectories) predict stable binding modes with root-mean-square deviation (RMSD) <1.5 Å for carbonic anhydrase XII complexes.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN5O3/c16-11-2-4-12(5-3-11)19-15(22)10-1-6-13(14(7-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHPWQMUVUCTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide typically involves multi-step reactions. One common method includes the following steps:

Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

Triazole Formation: Cyclization reaction to form the triazole ring.

Amidation: Formation of the carboxamide group.

These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,4-triazole moiety exhibits nucleophilic character at its nitrogen atoms, enabling alkylation and cyclization reactions.

-

Example : Reaction with 2,4’-dibromoacetophenone under reflux in ethanol forms 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4 ) .

Nitro Group Reduction

The nitro group at the 3-position undergoes reduction to an amine, a critical step for further functionalization (e.g., amide coupling).

| Method | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, RT | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzamide derivative | >80% | |

| Chemical Reduction | SnCl₂/HCl, reflux | Same as above | 70–75% |

-

Application : The resulting amine serves as an intermediate for synthesizing bioactive molecules, including kinase inhibitors.

Amide Group Reactivity

The fluorophenyl-substituted amide can participate in hydrolysis or act as a directing group in cross-coupling reactions.

-

Structural Influence : The electron-withdrawing fluorine on the phenyl ring enhances the amide’s stability toward hydrolysis under mild conditions .

Electrophilic Aromatic Substitution

The benzene ring bearing the nitro group is activated for electrophilic substitution, though steric hindrance from adjacent groups may limit reactivity.

| Reaction Type | Reagents/Conditions | Position Selectivity | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Predominantly para to existing nitro group | |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | Limited due to steric bulk |

Photochemical and Thermal Stability

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces nitro group reduction and triazole ring cleavage, forming secondary amines and carbonyl byproducts .

-

Thermal Stability : Decomposes above 230°C without melting, indicating high thermal resilience .

Biological Activity Modulation via Derivatization

Derivatives of this compound exhibit enhanced pharmacological properties:

Key Synthetic Pathways and Optimization

-

Triazole Alkylation : Optimal yields (85–90%) achieved using DMF as a solvent and NaOH as a base at 60°C .

-

Nitro Reduction : Pd/C-mediated hydrogenation provides higher purity (>95%) compared to chemical methods.

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, though further studies are needed to explore underutilized reactions like C–H activation and click chemistry applications.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is in the development of anticancer agents. Studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance:

- Human Pancreatic Cancer (BxPC-3) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- Human Lung Cancer : Similar results were observed in lung cancer cell lines, suggesting a broad spectrum of anticancer activity.

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains .

Fungicide Development

The compound's triazole moiety is crucial for its fungicidal activity. It has been explored as a candidate for developing new fungicides aimed at combating plant pathogens. Efficacy tests have shown that it can inhibit the growth of several phytopathogenic fungi:

| Fungal Pathogen | Efficacy (%) |

|---|---|

| Fusarium graminearum | 85% |

| Botrytis cinerea | 78% |

| Rhizoctonia solani | 82% |

These results indicate its potential as a biopesticide in agricultural settings .

Polymer Chemistry

This compound can be utilized in polymer chemistry for synthesizing functional materials. Its incorporation into polymer matrices has been studied to enhance thermal stability and mechanical properties.

The following table summarizes the performance metrics of polymers containing this compound:

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

These enhancements suggest its utility in developing advanced materials for various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogs with Varying Para-Substituents

The target compound belongs to a class of N-aryl-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamides. Key analogs include:

Key Observations :

- Substituent Effects : The fluorine atom (electron-withdrawing) in the target compound may enhance metabolic stability compared to the methyl (electron-donating) and chloro (moderately electron-withdrawing) analogs. This could influence binding affinity in biological targets .

- Synthesis : All analogs are synthesized via nucleophilic addition of aryl isothiocyanates to hydrazides, followed by cyclization to form the triazole ring. Fluorine’s electronegativity may require adjusted reaction conditions .

Heterocycle-Modified Analogs

Replacing the 1,2,4-triazole with pyrazole alters the heterocyclic core:

| Compound Name | Heterocycle | Molecular Weight (g/mol) | Applications |

|---|---|---|---|

| N-(4-fluorophenyl)-...-pyrazole (CAS 321534-60-5) | Pyrazole | 350.29 | Pharmaceutical intermediate |

Comparison :

Agrochemical Potential

Triazole derivatives are widely used in pesticides (e.g., Epoxiconazole ). The nitro group in the target compound may enhance herbicidal activity, as seen in structurally related nitrophenyl-triazole herbicides .

Pharmaceutical Relevance

Triazole-containing compounds like Talarozole (anti-psoriatic agent ) highlight the scaffold’s versatility. The fluorine substituent in the target compound could improve pharmacokinetic properties, such as blood-brain barrier penetration .

Data Tables

Biological Activity

N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (CAS No. 338397-11-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H10FN5O3

- Molecular Weight : 327.27 g/mol

- Density : 1.49 g/cm³ (predicted)

- pKa : 10.97 (predicted)

Synthesis

The compound can be synthesized through various methods involving click chemistry and bioisosteric modifications. These approaches allow for the generation of analogs with improved biological profiles by altering functional groups while maintaining core structural integrity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. The compound exhibits notable activity against various microbial strains, including bacteria and fungi. For instance, it has been shown to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, with promising selectivity indices that suggest a lower toxicity to mammalian cells compared to traditional treatments like benznidazole .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which could be attributed to its ability to interfere with DNA synthesis and repair mechanisms .

The biological activity of this compound is believed to stem from its interaction with specific enzymes and cellular pathways:

- Nitro Group Activation : The nitro group in the compound is thought to undergo reduction within the parasite or cancer cells, generating reactive intermediates that exert cytotoxic effects.

- Triazole Ring Interaction : The triazole moiety may interact with enzymes involved in nucleic acid metabolism or protein synthesis, disrupting essential cellular processes.

Study 1: Antichagasic Activity

A study synthesized a series of 3-nitro-1H-1,2,4-triazole derivatives and identified that compounds similar to this compound exhibited IC50 values as low as 0.09 μM against Trypanosoma cruzi, significantly outperforming existing treatments .

Study 2: Anticancer Efficacy

In another investigation focusing on various cancer cell lines, this compound demonstrated IC50 values ranging from 5 to 15 μM depending on the cell line tested. The compound induced apoptosis as confirmed by flow cytometry and caspase activation assays .

Comparative Biological Activity Table

| Compound Name | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Trypanosoma cruzi | 0.09 | Nitro group reduction |

| This compound | Cancer Cell Lines | 5 - 15 | Induction of apoptosis |

Q & A

Q. What are the recommended synthetic pathways for N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzamide backbone. Key steps include:

Amide bond formation : React 4-fluoroaniline with a nitro-substituted benzoyl chloride under Schotten-Baumann conditions (base catalysis, e.g., NaOH).

Triazole introduction : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the 1,2,4-triazole moiety to the nitro-substituted benzene ring.

Nitro group positioning : Ensure regioselective nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Critical reagents: Sodium azide, propargyl bromide, and Cu(I) catalysts. Yields depend on solvent polarity (DMF or THF preferred) and inert atmosphere .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- NMR spectroscopy : Analyze and NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, triazole carbons at δ 140–150 ppm).

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for analogous triazole-carboxamide derivatives .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z ~357.3 g/mol) and fragmentation patterns .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer: Key properties include:

| Property | Method | Example Data |

|---|---|---|

| Solubility | HPLC with UV detection | 0.12 mg/mL in DMSO at 25°C |

| LogP | Shake-flask method | LogP = 2.8 ± 0.2 (indicates moderate lipophilicity) |

| Thermal stability | TGA/DSC | Decomposition onset at 220°C |

| These data guide solvent selection, storage conditions, and in vitro assay design. |

Advanced Research Questions

Q. How can researchers identify biological targets for this compound?

Methodological Answer: Hypothesis-driven approaches include:

Molecular docking : Screen against kinases or cytochrome P450 isoforms (common targets for triazole-carboxamides) using software like AutoDock Vina.

Enzyme inhibition assays : Test activity against Candida albicans CYP51 (a fungal sterol demethylase) at varying concentrations (IC₅₀ determination) .

Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines (e.g., cancer cells) .

Q. What strategies resolve contradictory SAR data for fluorophenyl-triazole analogs?

Methodological Answer: Contradictions often arise from substituent electronic effects. To address this:

Systematic SAR : Synthesize derivatives with halogen (Cl, Br) or methoxy substitutions at the fluorophenyl ring.

Comparative assays : Test all analogs against the same biological model (e.g., MCF-7 breast cancer cells) under standardized conditions.

Computational modeling : Use DFT calculations to correlate electronic parameters (Hammett σ) with activity trends .

Example SAR table from analogous compounds:

| Substituent | IC₅₀ (μM) | Notes |

|---|---|---|

| 4-Fluorophenyl | 12.3 | Baseline activity |

| 4-Chlorophenyl | 8.7 | Enhanced lipophilicity |

| 4-Methoxyphenyl | 45.2 | Reduced activity due to electron donation |

Q. How to address discrepancies in cytotoxicity vs. antifungal activity data?

Methodological Answer: Discrepancies may stem from off-target effects or assay conditions. Validate via:

Selectivity index (SI) : Calculate SI = (IC₅₀ for mammalian cells)/(IC₅₀ for fungal cells). An SI >10 suggests therapeutic potential.

Redox profiling : Measure ROS generation in both fungal and human cells to identify mechanism-based toxicity .

In vivo models : Test in Galleria mellonella (wax moth) larvae for preliminary toxicity vs. efficacy .

Q. What methodologies assess ADMET properties for preclinical development?

Methodological Answer:

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- Metabolism : Liver microsomal stability tests (e.g., t₁/₂ >30 min suggests low hepatic clearance) .

- Toxicity : Ames test for mutagenicity and hERG channel inhibition assays (IC₅₀ >10 μM preferred) .

Q. How to design experiments probing synergistic effects with existing drugs?

Methodological Answer:

Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in antifungal or anticancer assays.

Mechanistic studies : Perform Western blotting to assess pathway modulation (e.g., mTOR inhibition with triazole-carboxamides + rapamycin) .

In vivo validation : Use murine models of candidiasis to compare monotherapy vs. combination regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.